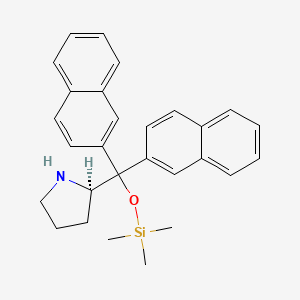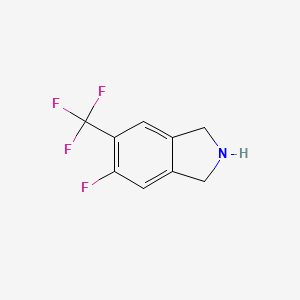
5-Fluoro-6-(trifluoromethyl)isoindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-6-(trifluoromethyl)isoindoline is a fluorinated isoindoline derivative. Isoindolines are a class of heterocyclic compounds characterized by a fused benzene and pyrrole ring system. The introduction of fluorine atoms into organic molecules often enhances their chemical stability, lipophilicity, and biological activity. This compound, with its trifluoromethyl and fluoro substituents, is of interest in various fields including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-(trifluoromethyl)isoindoline typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which can then be further functionalized to introduce the fluoro and trifluoromethyl groups .
A common synthetic route involves:
Condensation Reaction: An aromatic primary amine reacts with maleic anhydride to form the N-isoindoline-1,3-dione scaffold.
Fluorination: Introduction of the fluoro group using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO2Na) under metal-free conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable and environmentally friendly processes. The use of continuous flow reactors and green chemistry principles, such as solventless conditions and recyclable catalysts, are preferred to minimize waste and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-6-(trifluoromethyl)isoindoline can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the nitro group (if present) to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen.
Substitution: Electrophilic aromatic substitution reactions to introduce additional substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Pd/C and hydrogen gas under atmospheric pressure.
Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring .
Applications De Recherche Scientifique
5-Fluoro-6-(trifluoromethyl)isoindoline has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals with potential antiviral, anticancer, and anti-inflammatory activities.
Materials Science: Incorporated into polymers and materials to enhance their thermal stability and chemical resistance.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 5-Fluoro-6-(trifluoromethyl)isoindoline involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s ability to bind to hydrophobic pockets in proteins, increasing its potency and selectivity. The compound may inhibit enzymes or modulate receptor activity by forming strong hydrogen bonds and hydrophobic interactions with the active site residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds also contain fluoro and trifluoromethyl groups and exhibit similar biological activities.
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline scaffold and are used in various applications, including pharmaceuticals and materials science.
Uniqueness
5-Fluoro-6-(trifluoromethyl)isoindoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluoro and trifluoromethyl groups enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C9H7F4N |
|---|---|
Poids moléculaire |
205.15 g/mol |
Nom IUPAC |
5-fluoro-6-(trifluoromethyl)-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C9H7F4N/c10-8-2-6-4-14-3-5(6)1-7(8)9(11,12)13/h1-2,14H,3-4H2 |
Clé InChI |
MFACDGZOLLGXDX-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC(=C(C=C2CN1)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



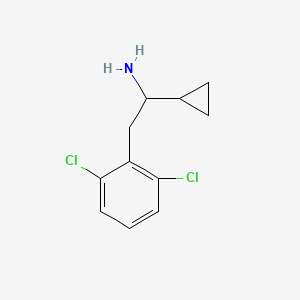
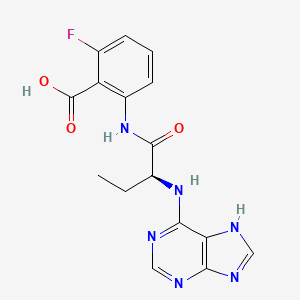
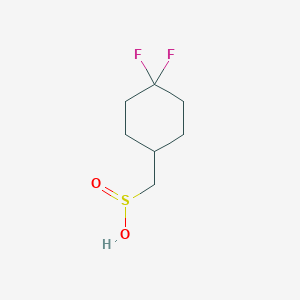


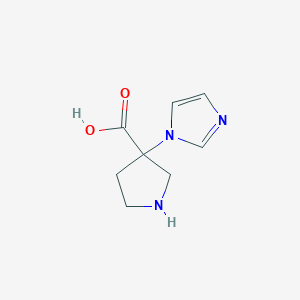
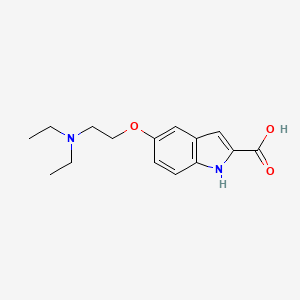
![2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetaldehyde](/img/structure/B12967806.png)


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B12967828.png)
